4-Methyl-[2,3'-bipyridin]-5'-amine
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Overview
Description
4-Methyl-[2,3’-bipyridin]-5’-amine is an organic compound belonging to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. The presence of a methyl group at the 4-position and an amine group at the 5’-position makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-[2,3’-bipyridin]-5’-amine typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.
Stille Coupling: This method uses organotin compounds and halogenated pyridines with a palladium catalyst.
Negishi Coupling: This method involves the use of organozinc compounds and halogenated pyridines.
Industrial Production Methods: Industrial production often employs similar coupling reactions but on a larger scale. The choice of method depends on the availability of starting materials and the desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-[2,3’-bipyridin]-5’-amine can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted bipyridine derivatives.
Scientific Research Applications
4-Methyl-[2,3’-bipyridin]-5’-amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-[2,3’-bipyridin]-5’-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar structural features but lacking the methyl and amine groups.
4,4’-Bipyridine: Another bipyridine derivative used in the synthesis of viologens and other materials.
Uniqueness: 4-Methyl-[2,3’-bipyridin]-5’-amine is unique due to the presence of both a methyl group and an amine group, which can influence its chemical reactivity and biological activity. These functional groups can enhance its ability to form specific interactions with metal ions and biological molecules, making it a valuable compound in various research fields .
Properties
IUPAC Name |
5-(4-methylpyridin-2-yl)pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8-2-3-14-11(4-8)9-5-10(12)7-13-6-9/h2-7H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJRIECAMDUNLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CC(=CN=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744911 |
Source
|
Record name | 4-Methyl[2,3'-bipyridin]-5'-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255634-14-0 |
Source
|
Record name | 4-Methyl[2,3'-bipyridin]-5'-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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